1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid
Description
This compound belongs to the quinazoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The substitution of an oxo group at position 4 and a thioxo (S=O) group at position 2 distinguishes it from simpler quinazoline derivatives.
Properties
CAS No. |
34330-02-4 |
|---|---|
Molecular Formula |
C9H6N2O3S |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
4-oxo-2-sulfanylidene-1H-quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) |
InChI Key |
JUEVRDXLTGJBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Derivative-Based Cyclization
A foundational approach involves cyclocondensation of 6-carboxyanthranilic acid derivatives with thiourea or thiocyanate reagents.
Procedure :
-
Step 1 : 6-Carboxyanthranilic acid is treated with ethyl isothiocyanate in pyridine under reflux to form a thiourea intermediate.
-
Step 2 : Cyclization is induced via acidic or basic conditions. For example, heating with hydrochloric acid yields the tetrahydroquinazoline core.
-
Step 3 : Oxidation at position 4 is achieved using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Example :
| Starting Material | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 6-Carboxyanthranilic acid | Ethyl isothiocyanate | Pyridine, reflux, 14 h | 84% | |
| Intermediate thiourea | HCl, heat | 100°C, 2 h | 75% |
Key Insight : This method leverages electrophilic substitution at the thiocarbonyl group, with pyridine facilitating nucleophilic attack.
Isothiocyanate-Mediated Ring Closure
Adapted from PDE7 inhibitor syntheses, this method introduces the thioxo group early.
Procedure :
-
Step 1 : React 3-ethyl-2-amino-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine with cyclopentylamine and thiophosgene to form a thioamide.
-
Step 2 : Hydrolysis of the thioamide with NaOH yields the carboxylic acid moiety.
Data :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiophosgene | 0°C → rt | 2 h | 87% |
| 2 | 1M NaOH | 60°C | 1 h | 92% |
Advantage : High regioselectivity due to steric effects from the cyclopentyl group.
Modern Green Synthesis Approaches
Microwave-Assisted Synthesis
Inspired by eco-friendly pyrimidine syntheses, microwave irradiation reduces reaction times.
Procedure :
-
Step 1 : Mix 6-carboxyanthranilic acid and thiourea in ethanol.
Results :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 4 h | 75% | 95% |
| Microwave | 15 min | 88% | 98% |
Note : Microwave heating enhances reaction kinetics via dielectric heating.
Mechanochemical Grinding
Solid-state synthesis avoids solvents, aligning with green chemistry principles.
Procedure :
-
Step 1 : Grind 6-carboxyanthranilic acid and ammonium thiocyanate (1:1.2 molar ratio) in a ball mill.
-
Step 2 : Add catalytic p-toluenesulfonic acid (PTSA) and grind for 30 minutes.
Outcome :
-
Yield : 82%
-
Particle Size : <50 µm (confirmed via SEM)
Advantage : Eliminates solvent waste and reduces energy consumption.
Comparative Analysis of Methods
| Parameter | Classical Cyclocondensation | Microwave | Mechanochemical |
|---|---|---|---|
| Time | 4–6 h | 15 min | 30 min |
| Yield | 75–87% | 88% | 82% |
| Solvent Use | High (pyridine, HCl) | Low (ethanol) | None |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Trade-offs : Classical methods offer higher scalability, while green methods prioritize sustainability.
Challenges and Optimization Strategies
-
Thioxo Group Stability : The thioxo moiety is prone to oxidation. Use inert atmospheres (N₂/Ar) during synthesis.
-
Acid Sensitivity : Replace HCl with milder acids (e.g., acetic acid) to prevent decarboxylation.
-
Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1) achieves >95% purity .
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The carboxylic acid at position 6 participates in classical acid-derived transformations:
Esterification
-
Reagents/conditions: Thionyl chloride (SOCl₂) followed by alcohol treatment .
-
Example: Reaction with ethanol in the presence of SOCl₂ yields the ethyl ester derivative.
Product: 1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid ethyl ester .
Amide Formation
-
Reagents/conditions: Coupling agents like carbodiimides (e.g., EDC) with amines .
Example: Reaction with cyclopropylamine forms amide derivatives, critical for enhancing biological activity .
Product: 1-Cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (analogous structure) .
Reactivity of the Thioxo Group
The thioxo (C=S) group at position 2 undergoes nucleophilic substitution and alkylation:
Alkylation
-
Reagents/conditions: Methyl iodide (CH₃I) in DMF with sodium hydride (NaH) .
Product: 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one derivatives .
Yield: Up to 98% under optimized conditions .
Substitution with Amines
-
Reagents/conditions: Cycloalkylamines (e.g., cyclopentylamine) in t-butanol with potassium t-butoxide .
Example: Replacement of the thioxo group with cyclopentylamino enhances inhibitory activity against enzymes like PDE7 .
Quinazoline Ring Modifications
The fused quinazoline ring enables cyclization and functionalization:
Cyclization Reactions
-
Reagents/conditions: Thionyl chloride (SOCl₂) or POCl₃ induces ring closure .
Example: Reaction with hydrazides forms triazoloquinazolinones .
Product: 5-Substituted-5,6-dihydro-1,6-dioxo-1H- triazino[4,3-a]quinazolines .
Hydrogenation
-
Reagents/conditions: Hydrogen gas (H₂) over palladium catalyst .
Example: Reduction of nitro groups on the quinazoline ring to amines .
Product: 5-Amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid .
Functionalization at Position 3
The NH group in the tetrahydro ring undergoes alkylation:
N-Alkylation
-
Reagents/conditions: Ethyl isothiocyanate in pyridine under reflux .
Product: 3-Ethyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one .
Yield: 84% .
Cross-Coupling Reactions
The aromatic system participates in Suzuki-Miyaura and Ullmann-type couplings:
Palladium-Catalyzed Coupling
-
Reagents/conditions: Aryl boronic acids with Pd(PPh₃)₄ in THF .
Example: Introduction of aryl groups at position 7 enhances solubility and bioactivity .
Key Reaction Data Table
Mechanistic Insights
-
Thioxo Reactivity: The thioxo group acts as a leaving group in nucleophilic substitutions, enabling amine or alkoxy substitutions .
-
Carboxylic Acid Role: Participates in acid-catalyzed cyclizations and serves as a handle for bioisosteric modifications .
-
Ring Strain: The tetrahydroquinazoline ring’s partial saturation facilitates ring-opening reactions under acidic conditions .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1,2,3,4-tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid possess significant antibacterial properties. A study demonstrated that certain synthesized derivatives showed broad-spectrum activity against various bacterial strains, including resistant strains. The mechanism of action appears to involve inhibition of bacterial enzyme systems critical for survival.
Table 1: Antibacterial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | K. pneumoniae | 30 µg/mL |
Antiviral Activity
The compound also shows promise in antiviral applications. Preliminary studies have indicated that certain derivatives can inhibit the replication of viruses such as human coronaviruses. The structural modifications have been shown to enhance the antiviral activity significantly.
Case Study: Antiviral Efficacy Against Coronaviruses
In a comparative analysis of various tetrahydroquinazoline derivatives, it was found that some compounds exhibited effective inhibition against strains 229E and OC-43, with IC₅₀ values indicating substantial antiviral potential.
Antitumor Properties
Emerging research highlights the potential antitumor effects of this compound class. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Table 2: Antitumor Activity in Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | HeLa | 12 |
| Compound E | MCF-7 | 8 |
| Compound F | A549 | 15 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Condensation Reactions : Utilizing thiourea and α-cyanoacetate under reflux conditions.
- Cyclization Processes : Facilitating the formation of the quinazoline ring system through controlled reaction conditions.
Modifications to the thioxo or carboxylic acid groups can lead to enhanced biological activities and selectivity for target pathogens or cancer cells.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, its ability to form hydrogen bonds and interact with various functional groups in biological molecules contributes to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound’s closest analogs include:
a) 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid
- Molecular Formula : C₉H₆N₂O₄ (vs. C₉H₆N₂O₃S for the target compound)
- Substituents : Oxo groups at positions 2 and 4 (vs. 4-oxo and 2-thioxo in the target compound).
b) 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid
- Molecular Formula : C₉H₆N₂O₄
- Substituents : Oxo groups at positions 1 and 4 on a phthalazine ring (vs. quinazoline in the target compound).
- Impact : The phthalazine ring’s nitrogen arrangement alters π-π stacking interactions, which may reduce binding affinity to quinazoline-specific targets .
c) Methyl 6-Oxo-1,6-dihydropyridazine-4-carboxylate
Comparative Data Table
*Predicted LogP values based on substituent contributions.
Research Findings and Functional Implications
Role of the Thioxo Group
The 2-thioxo group in the target compound introduces greater electron-withdrawing effects compared to oxo analogs, enhancing its ability to act as a hydrogen-bond acceptor. This may improve interactions with cysteine residues in enzymes, a feature exploited in kinase inhibitors .
Ring System Differences
- Quinazoline vs. Phthalazine : Quinazoline derivatives exhibit stronger binding to folate receptors due to nitrogen positioning, whereas phthalazines are more commonly used in anti-cancer agents targeting DNA .
- Pyridazine Limitations : The absence of a fused benzene ring in pyridazine reduces aromatic stabilization, lowering thermal stability and biological target affinity .
Carboxylic Acid Functionality
The -COOH group at position 6 enhances solubility and enables salt formation, critical for bioavailability. Analogs lacking this group (e.g., methyl esters) show reduced cellular uptake in pharmacological assays .
Biological Activity
1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid (CAS No. 34330-02-4) is a heterocyclic compound that has gained attention for its diverse biological activities. This article aims to summarize the available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₉H₆N₂O₃S
- Molecular Weight: 222.22 g/mol
- CAS Number: 34330-02-4
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. This inhibition is crucial in the context of diseases characterized by excessive extracellular matrix degradation, such as arthritis and cancer metastasis. The structure-activity relationship studies suggest that modifications to the quinazoline core can enhance its inhibitory potency against MMPs .
Antioxidant Activity
This compound has demonstrated antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals .
Anti-inflammatory Effects
In animal models, the compound has shown promise in reducing inflammation. It modulates the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on various microbial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens. The results indicate a dose-dependent response with notable efficacy against Staphylococcus aureus and Escherichia coli.
Case Study 2: MMP Inhibition
In a preclinical model of osteoarthritis, administration of the compound resulted in a significant reduction in MMP-13 levels in joint tissues compared to control groups. Histological analysis showed decreased cartilage degradation, supporting its potential role as a therapeutic agent for joint diseases.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid with high purity?
- Methodological Answer : Microwave-assisted synthesis under inert atmospheres (e.g., nitrogen) using p-toluenesulfonic acid as a catalyst has been shown to improve reaction efficiency and reduce byproduct formation. Post-synthesis purification via reverse-phase HPLC with C18 columns ensures high purity (>95%) by separating polar impurities . Precipitative recrystallization in ethanol/water mixtures further enhances crystallinity, as validated by XRD analysis .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, DEPT-135) in DMSO-d₆ resolves proton environments and carbon frameworks, while FT-IR confirms functional groups (e.g., C=O at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹). Single-crystal XRD provides definitive stereochemical assignments, particularly for the thioxo and tetrahydroquinazoline moieties . Mass spectrometry (HRMS-ESI) validates molecular weight with <2 ppm error .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer : Microdilution assays (CLSI guidelines) in Mueller-Hinton broth determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. For antioxidant activity, DPPH radical scavenging assays (IC₅₀ calculations) with ascorbic acid as a positive control are recommended. Include solvent controls (e.g., DMSO ≤1%) to avoid false positives .
Advanced Research Questions
Q. How can contradictory data in antimicrobial activity studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI M07-A11 guidelines and validate via checkerboard assays for synergy/antagonism. LC-MS monitoring of compound stability under assay conditions (e.g., hydrolysis of the thioxo group) is critical. Chiral HPLC (Chiralpak IA column) can resolve enantiomeric contributions if racemization occurs .
Q. What computational approaches predict reactivity at the thioxo and carboxylic acid sites?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic regions. Molecular electrostatic potential (MEP) maps reveal charge distribution, showing high electron density at the thioxo sulfur, explaining its susceptibility to oxidation . Transition-state modeling (IRC analysis) clarifies reaction pathways for nucleophilic substitutions .
Q. How can reaction yields be improved in multi-step syntheses involving this compound?
- Methodological Answer : Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). For example, kinetic studies show that maintaining the reaction at 80°C for 6 hours maximizes cyclization efficiency. Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems reduces side reactions during carboxylate formation .
Q. What analytical strategies identify byproducts in reactions involving the thioxo group?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) detects sulfur-containing byproducts (e.g., disulfides or sulfoxides). Isotopic labeling (³⁴S) combined with high-resolution mass spectrometry tracks sulfur migration. Solid-state NMR (¹³C CP/MAS) characterizes amorphous byproducts that evade XRD detection .
Data Contradiction Analysis
Q. How to address conflicting reports on antioxidant vs. pro-oxidant behavior?
- Methodological Answer : Redox behavior is concentration- and medium-dependent. Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to measure oxidation potentials. In cell-based assays (e.g., HepG2), quantify ROS levels via DCFH-DA fluorescence, correlating with intracellular glutathione depletion. Adjust experimental parameters to mimic physiological redox environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
